1-Dodecyl-1,2,3,4-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110259-96-6 |
|---|---|
Molecular Formula |
C21H35N |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-dodecyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H35N/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22/h11-12,15,17H,2-10,13-14,16,18-19H2,1H3 |
InChI Key |
BZFIRYYQHGARKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 1 Dodecyl 1,2,3,4 Tetrahydroquinoline
Advanced Spectroscopic Techniques for Elucidation
Modern spectroscopic techniques are indispensable for confirming the identity and purity of synthetic compounds like 1-Dodecyl-1,2,3,4-tetrahydroquinoline. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous assignment of all atoms within the this compound structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tetrahydroquinoline ring, the aliphatic protons of the heterocyclic ring, and the protons of the N-dodecyl chain.
Aromatic Region (approx. δ 6.4-7.0 ppm): The four protons on the benzene (B151609) ring of the tetrahydroquinoline moiety would appear as a complex set of multiplets, characteristic of a substituted benzene ring. chemicalbook.com
Aliphatic Tetrahydroquinoline Ring (approx. δ 1.9-3.3 ppm): The protons at positions C2, C3, and C4 would give rise to signals in the aliphatic region. The methylene (B1212753) protons at C2 (adjacent to the nitrogen) are expected around δ 3.3 ppm, the C4 protons (benzylic) around δ 2.7 ppm, and the C3 protons as a multiplet around δ 1.9 ppm. chemicalbook.com
N-Dodecyl Chain (approx. δ 0.8-3.3 ppm): The long alkyl chain would produce characteristic signals. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.88 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂-) would be deshielded, appearing as a triplet around δ 3.2-3.3 ppm. The remaining ten methylene groups in the chain would overlap to form a large, broad multiplet in the δ 1.2-1.6 ppm range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Region (approx. δ 115-145 ppm): Six distinct signals are expected for the carbon atoms of the benzene ring.
Aliphatic Tetrahydroquinoline Ring (approx. δ 22-50 ppm): The three aliphatic carbons of the heterocyclic ring would appear in this range, with C2 being the most deshielded due to its proximity to the nitrogen atom. researchgate.net
N-Dodecyl Chain (approx. δ 14-52 ppm): The dodecyl chain would show a signal for the terminal methyl carbon around δ 14 ppm, a signal for the N-CH₂- carbon around δ 51-52 ppm, and a series of signals for the other methylene carbons between δ 22 and δ 32 ppm.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.4 - 7.0 | m |
| N-CH₂- (Ring C2) | ~3.3 | t |
| Ar-CH₂- (Ring C4) | ~2.7 | t |
| -CH₂- (Ring C3) | ~1.9 | m |
| N-CH₂- (Chain C1') | 3.2 - 3.3 | t |
| -(CH₂)₁₀- (Chain) | 1.2 - 1.6 | br m |
| -CH₃ (Chain) | ~0.88 | t |
Abbreviations: t = triplet, m = multiplet, br m = broad multiplet
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic Quaternary Cs | 122 - 145 |
| Aromatic CHs | 115 - 129 |
| N-CH₂- (Ring C2) | ~50 |
| Ar-CH₂- (Ring C4) | ~28 |
| -CH₂- (Ring C3) | ~22 |
| N-CH₂- (Chain C1') | 51 - 52 |
| -(CH₂)₁₀- (Chain) | 22 - 32 |
| -CH₃ (Chain) | ~14 |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would be dominated by C-H stretching vibrations from the long alkyl chain.
Key expected absorption bands include:
~3050-3020 cm⁻¹: Aromatic C-H stretching.
2955-2850 cm⁻¹: Strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the dodecyl chain and the saturated portion of the tetrahydroquinoline ring. nist.gov
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic benzene ring.
~1350 cm⁻¹: C-N stretching of the tertiary aromatic amine.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular formula of this compound is C₂₁H₃₅N, with a calculated molecular weight of 301.51 g/mol .
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 301. nist.gov HRMS would confirm the elemental composition with high accuracy.
Fragmentation Pattern: The fragmentation is expected to be characteristic of N-alkylated amines and tetrahydroquinolines. A prominent fragmentation pathway would be the alpha-cleavage, leading to the loss of a C₁₁H₂₃ radical (155 amu) to give a stable ion at m/z = 146. Another likely fragmentation is the cleavage of the C-N bond to generate the dodecyl cation or related fragments. The tetrahydroquinoline ring itself can undergo fragmentation, leading to characteristic ions seen in the spectrum of the parent compound. nist.gov
Conformational Analysis and Stereochemical Considerations of the Dodecyl Side Chain and Tetrahydroquinoline Ring
Conformational analysis involves the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. nobelprize.orglibretexts.org
Tetrahydroquinoline Ring: The saturated heterocyclic ring of 1,2,3,4-tetrahydroquinoline (B108954) is not planar. It exists in a dynamic equilibrium between different conformations, predominantly adopting a flexible half-chair conformation to minimize steric and torsional strain. researchgate.net
Dodecyl Side Chain: The N-dodecyl group is a long, flexible aliphatic chain with a high degree of conformational freedom due to rotation around its numerous C-C single bonds. It can adopt various extended or folded conformations.
Crystallographic Studies for Absolute Structure Determination (if single crystals are obtained)
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.
A search of the available literature and crystallographic databases did not yield any results for the single-crystal structure of this compound.
However, crystallographic studies on related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, have been reported. researchgate.net Such studies confirm that the heterocyclic ring adopts a half-chair conformation in the solid state. researchgate.net If single crystals of this compound were to be obtained and analyzed, the study would unequivocally determine the conformation of the tetrahydroquinoline ring and reveal the specific folded or extended conformation adopted by the long dodecyl chain within the crystal lattice.
Reaction Mechanisms and Mechanistic Studies Involving 1 Dodecyl 1,2,3,4 Tetrahydroquinoline
Detailed Mechanistic Pathways of N-Alkylation Reactions
The primary route for the synthesis of 1-Dodecyl-1,2,3,4-tetrahydroquinoline is through the N-alkylation of 1,2,3,4-tetrahydroquinoline (B108954). This transformation typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the tetrahydroquinoline ring acts as the nucleophile.
The most common method involves the reaction of 1,2,3,4-tetrahydroquinoline with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane, in the presence of a base. The mechanism is generally considered to be a direct S(_N)2 displacement.
Mechanism of S(_N)2 N-Alkylation:
Deprotonation: A base (e.g., K(_2)CO(_3), Et(_3)N) removes the proton from the nitrogen atom of 1,2,3,4-tetrahydroquinoline, forming a more nucleophilic tetrahydroquinolinate anion.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom (or the anion) attacks the electrophilic carbon atom of the dodecyl halide, which bears a partial positive charge due to the electronegativity of the halogen.
Transition State: A pentacoordinate transition state is formed where the nitrogen-carbon bond is forming, and the carbon-halogen bond is breaking simultaneously.
Product Formation: The halide ion is expelled as a leaving group, resulting in the formation of the N-C bond and yielding this compound.
Another significant pathway is reductive amination , which involves the reaction of 1,2,3,4-tetrahydroquinoline with dodecanal (B139956) (lauryl aldehyde). organic-chemistry.org
Mechanism of Reductive Amination:
Imine/Iminium Ion Formation: The nitrogen atom of tetrahydroquinoline attacks the carbonyl carbon of dodecanal to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH(_4)) or hydrogen with a catalyst, delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final N-alkylated product, this compound. organic-chemistry.orgnih.gov
Domino reactions, which combine multiple transformations in a single operation, also provide a pathway to N-alkylated tetrahydroquinolines, often involving initial reduction followed by reductive amination sequences. nih.gov
Mechanistic Investigations of Reductive Processes in N-Acyl Tetrahydroquinolines
While not directly involving this compound as the starting material, the reduction of N-acyl tetrahydroquinolines is a key related process. The mechanism of reduction of the amide functionality is crucial for understanding the stability and potential transformations of related structures. For instance, the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines promoted by reagents like SmI(_2)/H(_2)O/Et(_3)N proceeds through a C-O bond cleavage mechanism.
In the context of preparing N-alkylated derivatives, a related process is the reduction of an N-dodecanoyl-1,2,3,4-tetrahydroquinoline. The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH(_4)).
Mechanism of Amide Reduction:
Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the N-dodecanoyl group.
Intermediate Formation: This forms a tetrahedral intermediate.
Elimination and Further Reduction: Subsequent steps involve the elimination of an oxygen-metal complex and further reduction to yield the final alkyl chain.
Insights into Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in the synthesis and transformation of tetrahydroquinolines, including N-dodecyl derivatives. Catalytic processes offer efficiency, selectivity, and milder reaction conditions.
Hydrogenation: The synthesis of this compound can be achieved through the catalytic hydrogenation of 1-dodecylquinoline. This reaction typically employs heterogeneous catalysts such as platinum, palladium, or nickel. gatech.edu The mechanism generally involves:
Adsorption: Both the 1-dodecylquinoline and hydrogen gas adsorb onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond of molecular hydrogen is weakened or broken on the catalyst surface, forming reactive hydrogen species.
Stepwise Hydrogenation: The adsorbed quinoline (B57606) derivative undergoes stepwise addition of hydrogen atoms to the pyridine (B92270) ring, leading to the fully saturated heterocyclic ring of this compound. gatech.edumontana.edu The reaction is often zero-order with respect to the concentration of the quinoline derivative. gatech.edu
Functionalization: Catalysts are also employed in the functionalization of the tetrahydroquinoline core. For instance, boronic acid can catalyze the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines, acting as both a Lewis acid and a hydrogen-bond donor. organic-chemistry.org
Dehydrogenation: The reverse reaction, the dehydrogenation of this compound to form 1-dodecylquinoline, is an important transformation. This can be achieved using catalysts like palladium on carbon (Pd/C) or activated carbon in the presence of an oxidant like oxygen. researchgate.netnih.govresearchgate.net The mechanism often involves:
Adsorption: The tetrahydroquinoline derivative adsorbs onto the catalyst surface.
Hydrogen Abstraction: The catalyst facilitates the removal of hydrogen atoms from the heterocyclic ring.
Desorption: The aromatized product, 1-dodecylquinoline, desorbs from the catalyst surface.
| Reaction | Catalyst | Role of Catalyst |
| Hydrogenation | Pt, Pd, Ni, Ru | Adsorbs reactants, activates hydrogen |
| Functionalization | Boronic Acid | Acts as Lewis acid and H-bond donor |
| Dehydrogenation | Pd/C, Activated Carbon | Facilitates hydrogen abstraction |
This table provides an interactive overview of catalysts and their roles in reactions involving the tetrahydroquinoline core.
In the synthesis and reactions of this compound, several reactive intermediates can be formed.
Iminium Ions: As mentioned in the reductive amination pathway, iminium ions are key intermediates. These species are highly electrophilic and readily undergo reduction. organic-chemistry.org In metabolic studies of related N-alkylated cyclic amines, iminium ions are identified as reactive intermediates that can be trapped. researchgate.net
Radical Intermediates: In certain metal-catalyzed reactions, radical intermediates may be involved. For example, some domino reactions leading to tetrahydroquinolines proceed through the formation of benzylic radicals. nih.gov
Organometallic Complexes: In catalytic cycles, particularly those involving transition metals like palladium or ruthenium, the substrate forms transient organometallic complexes with the catalyst. These intermediates are central to the catalytic transformation.
Computational and Theoretical Studies of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions.
While specific DFT studies on this compound are not widely available, calculations on related tetrahydroquinoline systems provide valuable insights that can be extrapolated. DFT calculations are used to:
Elucidate Transition State Structures: DFT can model the geometry of transition states, providing a detailed picture of bond-forming and bond-breaking processes. This is crucial for understanding the factors that control the stereochemistry and regioselectivity of a reaction.
Investigate Catalyst-Substrate Interactions: Computational studies can model the interaction of a substrate like 1-dodecylquinoline with a catalyst surface, helping to explain the mechanism of heterogeneous catalysis. For example, DFT has been used to study the different mechanisms of quinoline hydrogenation over iridium surfaces. researchgate.net
In the context of the N-alkylation of tetrahydroquinoline, DFT could be used to compare the energy barriers for S(_N)2 versus S(_N)1 pathways and to understand the influence of the dodecyl group on the reaction profile.
| Computational Method | Application in Tetrahydroquinoline Chemistry |
| DFT | Calculation of reaction energetics and transition states |
| DFT | Elucidation of regioselectivity in functionalization reactions |
| DFT | Modeling of catalyst-substrate interactions in hydrogenation |
This interactive table summarizes the applications of DFT in studying tetrahydroquinoline reaction mechanisms.
Molecular Dynamics Simulations for Understanding Reaction Pathways
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules. By simulating the interactions between atoms over time, researchers can gain insights into the conformational changes, energy landscapes, and transition states of chemical reactions. This approach can be particularly valuable for elucidating complex reaction mechanisms that are difficult to probe experimentally.
In the context of this compound, MD simulations could theoretically be applied to:
Elucidate Reaction Mechanisms: By simulating the approach of reactants and the formation of transition states, MD could help to visualize the step-by-step mechanism of reactions involving the tetrahydroquinoline core or the dodecyl side chain.
Determine Transition State Geometries: Understanding the precise geometry of the transition state is crucial for explaining the stereoselectivity and regioselectivity of a reaction. MD simulations can provide detailed information about these transient structures.
Calculate Activation Energies: The energy barrier that must be overcome for a reaction to occur, known as the activation energy, can be calculated from the potential energy surface mapped out during an MD simulation. This can help in predicting reaction rates and identifying the most favorable reaction pathways.
Investigate Solvent Effects: The role of the solvent in a chemical reaction can be explicitly modeled in MD simulations, providing a more realistic representation of the reaction environment and its influence on the reaction pathway.
Despite the potential of this technique, a thorough search of scientific databases reveals no studies that have specifically applied molecular dynamics simulations to investigate the reaction pathways of this compound. Research in this area has focused on other aspects of tetrahydroquinoline chemistry. Therefore, there are no detailed research findings or data tables to present on this topic.
Derivatives and Functionalization of the 1 Dodecyl 1,2,3,4 Tetrahydroquinoline Scaffold
Modifications on the Dodecyl Side Chain
The long dodecyl chain is a key feature of the molecule, imparting significant lipophilicity. Modifications to this chain are pursued to alter solubility, introduce points for further conjugation, or study structure-activity relationships.
While direct functionalization of the dodecyl chain on the 1-dodecyl-1,2,3,4-tetrahydroquinoline molecule is not extensively detailed in dedicated studies, general organic synthesis principles allow for the introduction of polar groups. Methods such as terminal oxidation to produce alcohols, carboxylic acids, or the introduction of amines or amides can be employed. These modifications are typically aimed at increasing hydrophilicity or providing reactive handles for further chemical elaboration. For instance, long-chain alkylamines can be converted into tertiary amines and subsequently quaternized to form cationic antistatic agents, a strategy that could be adapted for tetrahydroquinoline derivatives. mdpi.com
In the context of N-alkylated compounds, increasing the chain length generally enhances lipophilicity. This can influence membrane permeability and interactions with hydrophobic pockets in biological targets. For N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) have been shown to display the highest bactericidal effects. chemrxiv.org The elongation of the alkyl chain can also lead to the formation of amphiphilic nanostructures due to the segregation of polar and nonpolar domains. nih.gov
| Property Influenced by Alkyl Chain Length | General Observation | Significance of a Dodecyl (C12) Chain |
|---|---|---|
| Biological Activity | Potency is often highly dependent on chain length, with an optimal range for receptor binding. caymanchem.com | Often falls within or near the optimal range for strong biological effects, such as high bactericidal activity. chemrxiv.org |
| Lipophilicity | Increases with chain length, affecting solubility and membrane permeability. | Confers significant lipophilic character to the molecule. |
| Self-Assembly | Longer alkyl chains can drive the formation of nanostructures and aggregates in solution. nih.gov | Promotes amphiphilic behavior, potentially leading to aggregation in polar solvents. nih.gov |
| Physical Properties | Melting points, boiling points, and viscosity are all affected by the length of the alkyl substituent. nih.gov | Contributes to specific thermal properties and molecular interactions. |
Functionalization of the Tetrahydroquinoline Ring System
The tetrahydroquinoline ring is a rich platform for a variety of chemical transformations, including reactions on the aromatic portion and the saturated heterocyclic ring.
The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS). The nitrogen atom, being part of a secondary amine that is alkylated, acts as an electron-donating group, directing incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. The para position (C-6) is generally favored due to reduced steric hindrance compared to the ortho position (C-8).
Common EAS reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions introduce functional groups that can be used for further derivatization or to modulate the electronic properties of the aromatic system.
| Reaction | Typical Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-1-dodecyl-1,2,3,4-tetrahydroquinoline |
| Bromination | Br₂ / FeBr₃ | 6-Bromo-1-dodecyl-1,2,3,4-tetrahydroquinoline |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-1-dodecyl-1,2,3,4-tetrahydroquinoline |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |
The saturated portion of the tetrahydroquinoline ring is also reactive. The C(sp³)–H bonds adjacent to the nitrogen atom (at the C-2 position) are particularly susceptible to functionalization. nih.gov This is often achieved through an oxidation-addition pathway where the initial oxidation of the amine or the C-H bond generates a reactive iminium ion intermediate. This intermediate can then be trapped by a wide range of nucleophiles, allowing for the introduction of new substituents at the C-2 position. nih.gov
Furthermore, the entire tetrahydroquinoline ring can undergo oxidative dehydrogenation to form the corresponding aromatic quinoline (B57606). researchgate.netresearchgate.net This aromatization can be achieved using various oxidizing agents, including transition metal catalysts or enzymatic methods. researchgate.netresearchgate.net Oxidation can also occur at the C-4 position to introduce a hydroxyl or carbonyl group, leading to functionalized tetrahydroquinolin-4-ols or dihydroquinolin-4-ones. rsc.org
The tetrahydroquinoline scaffold can possess chiral centers, notably at the C-2 and C-4 positions, especially when substituted. The development of stereoselective functionalization methods is crucial for the synthesis of enantiomerically pure derivatives. nih.gov Asymmetric synthesis can be achieved through methods such as the enantioselective hydrogenation of a substituted quinoline precursor using a chiral catalyst. nih.gov
Biocatalysis offers another powerful approach. Microorganisms or isolated enzymes can perform highly stereoselective transformations on the tetrahydroquinoline ring. For example, the use of Rhodococcus equi has been shown to achieve asymmetric hydroxylation of 2-substituted-tetrahydroquinolines to yield chiral 1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric and enantiomeric excess. rsc.org Such methods provide access to specific stereoisomers that are often difficult to obtain through traditional chemical synthesis.
Synthesis of Polyfunctionalized and Hybrid this compound Derivatives
The synthesis of complex derivatives of this compound can be achieved through several modern synthetic methodologies. A particularly powerful approach is the multicomponent Povarov reaction, a formal aza-Diels-Alder reaction, which allows for the direct construction of the tetrahydroquinoline ring system with a variety of substituents. jdigitaldiagnostics.comresearchgate.netnih.gov This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene, and by employing N-dodecylaniline as the aniline component, the this compound scaffold can be readily assembled with diverse functionalities.
For instance, the use of α,β-unsaturated hydrazones as the dienophile in a Povarov-type reaction with N-dodecylaniline and an appropriate aldehyde can lead to the formation of 1-dodecyl-1,2,3,4-tetrahydroquinolines bearing a hydrazone moiety at the C-4 position. nih.gov This hydrazone group can then serve as a versatile handle for further functionalization or for the creation of hybrid molecules.
Another key strategy for the synthesis of hybrid molecules involves the derivatization of the tetrahydroquinoline nitrogen. Although the 1-position is occupied by the dodecyl group, other positions on the tetrahydroquinoline ring, particularly the aromatic portion, can be functionalized to append other molecular entities. Furthermore, hybrid molecules can be constructed by incorporating the this compound moiety into larger molecular frameworks. An example of creating a hybrid molecule involves the acylation of the nitrogen of a tetrahydroquinoline with a molecule like ibuprofen, demonstrating a viable pathway to hybrid structures. mdpi.com Similarly, the synthesis of steroid-tetrahydroquinoline hybrids showcases the potential for creating complex and potentially bioactive hybrid compounds. nih.gov
Detailed Research Findings
Research into the synthesis of functionalized tetrahydroquinolines has demonstrated the feasibility of introducing a wide array of substituents onto the core ring system. The Povarov reaction, in particular, has been shown to be highly effective for generating polysubstituted tetrahydroquinolines in a single step. beilstein-journals.orgbeilstein-journals.org By selecting the appropriate starting materials, it is possible to control the substitution pattern around the ring.
For example, a three-component reaction between an N-alkylaniline (such as N-dodecylaniline), an aromatic aldehyde, and an electron-rich alkene can yield highly substituted 1-alkyl-1,2,3,4-tetrahydroquinolines. The specific functionalities of the resulting molecule are determined by the choice of the aldehyde and the alkene.
The following table provides examples of polyfunctionalized this compound derivatives that can be synthesized using the Povarov reaction with N-dodecylaniline.
| Aldehyde | Activated Alkene | Resulting Substituents on Tetrahydroquinoline Ring |
| Benzaldehyde | Ethyl vinyl ether | 2-Phenyl, 4-Ethoxy |
| 4-Nitrobenzaldehyde | N-Vinylpyrrolidinone | 2-(4-Nitrophenyl), 4-(1-Pyrrolidinonyl) |
| 2-Furaldehyde | Styrene | 2-(2-Furyl), 4-Phenyl |
The synthesis of hybrid molecules represents a further extension of the derivatization of the this compound scaffold. This approach involves the covalent linking of the tetrahydroquinoline moiety to another distinct chemical entity, which could be another pharmacophore, a biomolecule, or a functional material.
A plausible synthetic route to a hybrid molecule could involve the initial synthesis of a functionalized this compound, for example, one bearing a carboxylic acid or an amino group on the aromatic ring. This functional group can then be used as a point of attachment for the second component of the hybrid molecule through standard coupling chemistries, such as amide bond formation or reductive amination.
The table below outlines potential hybrid molecules based on the this compound scaffold and the synthetic strategies that could be employed for their preparation.
| Hybrid Molecule Component | Linkage Strategy | Potential Application Area |
| Ibuprofen | Amide bond formation | Anti-inflammatory agents |
| Steroid (e.g., Estrone) | Ether or ester linkage | Hormonally active compounds |
| Fluorescent Dye (e.g., Fluorescein) | Thiourea or amide linkage | Molecular probes |
The development of synthetic routes to these polyfunctionalized and hybrid derivatives of this compound opens up new avenues for the exploration of their properties and potential applications in various fields, including medicinal chemistry and materials science.
Chemical Applications and Structure Activity Relationships of 1 Dodecyl 1,2,3,4 Tetrahydroquinoline Analogs
Role in Organic Synthesis as a Versatile Building Block for Complex Molecules
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational building block in synthetic chemistry, prized for its presence in a vast number of biologically active molecules. nih.govmdpi.com Chemists have long targeted this scaffold, leading to the development of numerous synthetic methodologies. researchgate.net Among the most powerful of these are domino reactions—also known as tandem or cascade reactions—which allow for the construction of complex molecular architectures from simple starting materials in a single operation. nih.govmdpi.com
Domino strategies have proven exceptionally valuable for creating THQ derivatives with unique and previously inaccessible substitution patterns. mdpi.com These efficient reactions, which can involve sequences like reduction followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes, enable the synthesis of diverse THQ-based polycycles. nih.govresearchgate.net The ability to readily modify the THQ core, for instance by introducing a dodecyl group at the N-1 position, makes it a versatile platform for generating novel compounds with tailored properties. The synthesis of such N-substituted THQs can be achieved through various means, including one-pot multicomponent reactions that combine an amine, an aldehyde, and the THQ core in an efficient manner. rsc.orgnih.gov
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Domino (Cascade) Reactions | Multi-step reactions where subsequent transformations occur in one pot without isolating intermediates. Often involves cyclization steps to form the THQ ring. nih.govresearchgate.net | High efficiency, atom economy, reduced waste, access to complex structures. mdpi.com |
| Povarov Reaction (Imino Diels-Alder) | A three-component reaction between an aniline (B41778), an aldehyde, and an alkene to form substituted THQs. researchgate.netnih.gov | Excellent for creating structural diversity, particularly at the 2- and 4-positions of the THQ ring. |
| Multi-component Condensation | One-pot synthesis involving three or more reactants to build the final molecule. Can be used to introduce N-substituents. researchgate.netnih.gov | Operational simplicity, high yields, and rapid access to a library of derivatives. |
| Hydrogenation/Reduction | Reduction of the corresponding quinoline (B57606) or quinolone precursors to form the saturated heterocyclic ring. researchgate.net | Direct and often high-yielding method for accessing the core THQ scaffold. |
Antioxidant Potential: Chemical Basis and Structure-Activity Relationships
Mechanistic Insights into the Chemical Antioxidant Action of 1,2,3,4-Tetrahydroquinoline Derivatives
Derivatives of 1,2,3,4-tetrahydroquinoline are recognized as potent inhibitors of radical-chain oxidation. bohrium.com Their antioxidant activity stems from the ability of the heterocyclic amine to terminate the chain reactions propagated by free radicals, particularly peroxyl radicals (ROO•), which are key intermediates in the oxidation of organic materials.
Influence of Structural Modifications, Including the Dodecyl Moiety, on Antioxidant Activity
The antioxidant efficacy of THQ derivatives is governed by their molecular structure. While the core THQ ring is responsible for the fundamental radical-scavenging activity, substituents on the ring can significantly modulate this property. The introduction of a long alkyl chain, such as the dodecyl group at the N-1 position, primarily impacts the molecule's physicochemical properties, most notably its lipophilicity (fat-solubility). mdpi.com
This modification is critical for its application in non-aqueous or lipid-based systems. According to the "polar paradox" or "cut-off" theory, the effectiveness of an antioxidant in different media depends on its hydrophobicity. researchgate.netrsc.org
In Bulk Oil/Lipid Systems: Highly lipophilic antioxidants, like 1-dodecyl-1,2,3,4-tetrahydroquinoline, are more soluble and can be distributed more effectively within the nonpolar medium. This increased concentration and mobility within the lipid phase enhances their ability to intercept and quench lipid peroxyl radicals, potentially leading to superior antioxidant performance compared to their more polar, short-chain counterparts. mdpi.comnih.gov
Structure-Activity Relationship: The esterification or amidation of phenolic compounds with long alkyl chains has been shown to produce more active antioxidants compared to the parent compounds, a principle that applies here. mdpi.combohrium.com The dodecyl chain increases lipophilicity, which favors interaction with hydrophobic molecules and environments. mdpi.comnih.gov Therefore, the dodecyl moiety anchors the active THQ headgroup in the lipid phase where oxidation occurs, maximizing its protective effect.
Advanced Materials and Other Industrial Applications (excluding human-related uses)
Beyond their synthetic utility and antioxidant properties, 1,2,3,4-tetrahydroquinoline derivatives have found applications in materials science and other industrial sectors. nih.gov
Applications in Dyes and Pigments
The quinoline scaffold is a known chromophore, and its derivatives are active components in various dyes. nih.govmdpi.com The extended π-electron system of the quinoline ring is responsible for its ability to absorb light in the UV-visible spectrum. Chemical modifications to the core structure, such as N-alkylation, can tune the electronic properties and thus the color and photophysical characteristics of the resulting dye. researchgate.net This tunability allows for the design of quinoline-based dyes for specific applications, including in materials for modern recording technologies. nih.gov
Corrosion Inhibition Properties
Quinoline and its derivatives are effective corrosion inhibitors for metals and alloys, particularly for steel in acidic environments. researchgate.netnajah.eduelectrochemsci.org Their protective action is due to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. jmaterenvironsci.combiointerfaceresearch.com
The inhibition mechanism involves several interactions:
Chemisorption: The nitrogen atom in the THQ ring and the π-electrons of the fused benzene (B151609) ring possess high electron density. researchgate.net These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. biointerfaceresearch.com
Hydrophobic Barrier: The presence of the long, nonpolar dodecyl chain in this compound significantly enhances its effectiveness. This lipophilic tail orients away from the metal surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier, repelling water and corrosive ions (like chloride) from the surface. A similar compound, 1-dodecyl-3-phenylquinoxalin-2(1H)-one, demonstrated high inhibition performance (95.33%) attributed in part to the long carbon chain. mdpi.com
This dual-action mechanism—strong surface adsorption via the quinoline head and formation of a water-repellent film by the dodecyl tail—makes such compounds highly effective corrosion inhibitors for industrial applications. najah.eduelectrochemsci.org
| Application Area | Role of THQ Core | Contribution of Dodecyl Moiety |
|---|---|---|
| Dyes and Pigments | Acts as the core chromophore, absorbing UV-visible light. Its electronic properties can be tuned by substitution. nih.govmdpi.com | Increases solubility in nonpolar matrices (e.g., plastics, inks) and can modify photophysical properties. |
| Corrosion Inhibition | The nitrogen atom and π-electrons of the ring system adsorb onto the metal surface, forming a protective film. researchgate.netbiointerfaceresearch.com | Forms a dense, hydrophobic barrier on the surface that repels water and other corrosive agents, significantly enhancing inhibition efficiency. mdpi.com |
Potential in Modern Recording Technologies
The application of this compound in modern recording technologies is not extensively documented in publicly available literature; however, its structural features suggest potential utility by analogy to related chemical systems. These potential applications are primarily linked to thermal and optical data recording technologies, leveraging the properties of both the tetrahydroquinoline core and the long N-alkyl dodecyl chain.
One speculative application lies in the field of thermal recording papers. This technology often utilizes leuco dyes, which are colorless or lightly colored compounds that undergo a structural transformation to a colored form upon heating in the presence of an acidic developer. sellchems.comresearchgate.net The tetrahydroquinoline moiety, as a complex nitrogen heterocycle, could potentially be functionalized to act as a leuco dye. The long dodecyl chain would significantly influence the molecule's melting point and solubility in the organic matrix of the thermal paper's active layer. uni-hamburg.de This allows for precise tuning of the temperature at which the color-forming reaction occurs, a critical parameter for the performance of thermal print heads. google.com
Furthermore, compounds with long alkyl chains are explored as phase change materials (PCMs) for thermal energy storage. mdpi.comgoogle.com These materials absorb and release heat at a near-constant temperature during their phase transition. This principle is analogous to some forms of optical data storage where a laser induces a localized phase change in a material to record data. The N-dodecyl group would impart specific phase change characteristics to the molecule, which could potentially be exploited in such recording media.
Additionally, related heterocyclic compounds like tetrahydroisoquinoline derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical switching and high-density data storage devices. mdpi.comresearchgate.net The incorporation of a π-conjugated system within the tetrahydroquinoline structure, combined with the organizational properties that can be imparted by the long alkyl chain, suggests that this compound analogs could be designed as functional NLO materials. mdpi.com
Computational Studies in Structure-Activity Relationship (SAR) for Chemical Properties
Computational methods are integral to modern chemical research, providing insights into the relationship between molecular structure and chemical properties, thereby accelerating the design of new molecules with desired characteristics. For this compound and its analogs, these studies are pivotal in predicting physicochemical profiles and building models to correlate structure with specific chemical properties.
In Silico Prediction of Physicochemical Profiles, including Lipophilicity
In silico (computer-based) prediction of physicochemical properties is a cornerstone of computational chemistry, allowing for the rapid assessment of a molecule's characteristics before its synthesis. researchgate.netnih.gov These predictions are crucial for understanding a compound's behavior in various environments. For this compound, key properties such as lipophilicity, solubility, and molecular size can be estimated using various computational models.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a molecule's solubility and interaction with nonpolar environments. thermofisher.comacdlabs.com A positive logP value indicates a preference for a lipid or organic phase (lipophilic/hydrophobic), while a negative value signifies a preference for an aqueous phase (hydrophilic). acdlabs.com Computational methods for predicting logP are generally categorized into two main approaches: substructure-based and whole-molecule approaches. researchgate.net
Substructure-based methods: These approaches, such as those using group or fragment contributions, calculate the logP value by summing the contributions of individual atoms or molecular fragments. researchgate.netmolinspiration.com The miLogP method, for example, is based on group contributions derived by fitting calculated logP with experimental values for a large training set of molecules. molinspiration.com
Whole-molecule approaches: These methods consider the entire molecule, using topological indices or other molecular properties to quantify logP. researchgate.net
The addition of the long dodecyl chain to the tetrahydroquinoline core is expected to dramatically increase the lipophilicity of the molecule. The following table presents a predicted physicochemical profile for this compound using established in silico methods.
| Property | Predicted Value | Methodology/Significance |
|---|---|---|
| Molecular Formula | C₂₁H₃₅N | Represents the elemental composition of the molecule. |
| Molecular Weight | 301.51 g/mol | Sum of the atomic weights of all atoms in the molecule. |
| logP (Lipophilicity) | ~7.85 | Calculated using fragment-based contribution methods (e.g., miLogP). The high positive value indicates very strong lipophilicity and low water solubility. molinspiration.com |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Relates to membrane permeability. |
| Number of Rotatable Bonds | 11 | Indicates the conformational flexibility of the molecule. |
| Hydrogen Bond Acceptors | 1 | Refers to the nitrogen atom, which can accept a hydrogen bond. |
| Hydrogen Bond Donors | 0 | The secondary amine of the parent tetrahydroquinoline is alkylated, removing its hydrogen bond donating ability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. frontiersin.org When the endpoint being modeled is a chemical property rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. mdpi.comnih.gov These models are powerful tools for predicting the properties of new, unsynthesized molecules, provided they fall within the model's applicability domain. nih.gov
The development of a QSPR model for a chemical property of this compound and its analogs would typically follow these steps:
Data Set Selection: A series of homologous compounds, such as N-alkyl-tetrahydroquinolines with varying alkyl chain lengths (e.g., from methyl to octadecyl), would be selected.
Property Measurement: A specific chemical property, such as melting point, boiling point, or density, would be experimentally determined for all compounds in the series.
Descriptor Calculation: For each molecule, a large number of numerical molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical descriptors. frontiersin.orgmdpi.com
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the calculated descriptors (the independent variables) and the measured chemical property (the dependent variable). nih.govnih.gov The model's predictive power is then rigorously validated using techniques like cross-validation and external test sets. nih.gov
For a series of N-alkylated tetrahydroquinolines, a QSPR model could effectively predict how properties change with the length of the alkyl chain. For instance, a model for density might use descriptors like intrinsic density (molecular weight divided by molecular volume) and others that account for intermolecular forces. nih.gov
The table below illustrates a hypothetical data structure for developing a QSPR model for the boiling point of N-alkyl-tetrahydroquinolines.
| Compound | Alkyl Chain (R) | Boiling Point (°C) (Dependent Variable) | Molecular Weight (Descriptor 1) | logP (Descriptor 2) | Wiener Index (Descriptor 3) |
|---|---|---|---|---|---|
| 1-Methyl-THQ | -CH₃ | (Experimental Value) | 147.22 | 2.81 | (Calculated Value) |
| 1-Ethyl-THQ | -C₂H₅ | (Experimental Value) | 161.25 | 3.34 | (Calculated Value) |
| 1-Propyl-THQ | -C₃H₇ | (Experimental Value) | 175.27 | 3.87 | (Calculated Value) |
| ... | ... | ... | ... | ... | ... |
| 1-Dodecyl-THQ | -C₁₂H₂₅ | (Predicted Value) | 301.51 | ~7.85 | (Calculated Value) |
Such a validated QSPR model would be a valuable tool for accurately predicting the properties of other long-chain N-alkyl-tetrahydroquinolines without the need for extensive experimental work.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Strategies for N-Dodecylated Tetrahydroquinolines
The efficient and environmentally benign synthesis of N-alkylated tetrahydroquinolines is a primary focus of current research. Traditional methods often involve multi-step procedures with harsh reagents. However, recent advancements are geared towards more sustainable and atom-economical approaches. One promising strategy is the one-pot tandem reduction and reductive alkylation of quinolines. acs.orgorganic-chemistry.org This method allows for the direct conversion of readily available quinolines to N-alkylated tetrahydroquinolines, including those with long alkyl chains like dodecyl, by employing a catalyst and a suitable alkylating agent.
Catalytic systems at the forefront of this research include arylboronic acids and transition metals like palladium on carbon (Pd/C). acs.org Arylboronic acid catalysis, for instance, facilitates both the reduction of the quinoline (B57606) ring and the subsequent N-alkylation in a single pot, often under mild conditions. acs.orgorganic-chemistry.org These reactions are highly chemoselective and tolerate a variety of functional groups.
Future research in this area will likely concentrate on:
Development of Novel Catalysts: Exploring more efficient, cost-effective, and recyclable catalysts, including those based on earth-abundant metals.
Broader Substrate Scope: Expanding the range of compatible quinoline precursors and alkylating agents to create a diverse library of N-dodecylated tetrahydroquinoline derivatives.
Green Reaction Conditions: Further optimization of reaction conditions to minimize solvent waste and energy consumption, for example, by using flow chemistry or microwave-assisted synthesis.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Catalyst/Reagents | Key Advantages | Potential for Dodecyl Moiety |
| One-Pot Reductive Alkylation | Arylboronic Acid / Hantzsch Ester | Mild conditions, high atom economy, metal-free. acs.orgorganic-chemistry.org | High |
| Reductive Amination | Pd/C / Dodecanal (B139956) | Direct use of aldehydes, good yields. | High |
| N-Alkylation of Tetrahydroquinoline | Dodecyl Bromide / Base | Straightforward, well-established. | High |
Table 1: Comparison of Synthetic Strategies for 1-Dodecyl-1,2,3,4-tetrahydroquinoline. This table outlines various methods for the synthesis of the target compound, highlighting their respective advantages and applicability for introducing a long alkyl chain.
Application of Advanced Characterization Techniques for Complex Derivatives
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and designing new applications. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental for confirming the successful synthesis and purity of these compounds.
However, to delve deeper into the intricacies of more complex derivatives, advanced characterization techniques will be indispensable. These may include:
Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for the unambiguous assignment of proton and carbon signals, especially in derivatives with multiple functional groups.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and elucidate the fragmentation patterns of novel derivatives.
X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure, providing insights into bond lengths, angles, and intermolecular interactions in the solid state.
Spectroscopic Ellipsometry: To characterize the thickness and optical properties of thin films formed by these amphiphilic molecules on various substrates.
The application of these techniques will be vital for establishing structure-property relationships and guiding the rational design of new materials.
Advancements in Theoretical and Computational Chemistry for Understanding Reactivity and Properties
Theoretical and computational chemistry offer powerful tools to complement experimental studies by providing a molecular-level understanding of the reactivity and properties of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule.
A key area of investigation would be the regioselectivity of electrophilic aromatic substitution reactions on the tetrahydroquinoline ring. Computational studies on the nitration of N-protected tetrahydroquinolines have shown that the position of substitution can be predicted by analyzing the stability of the intermediate sigma complexes. researchgate.net Similar computational approaches can be applied to the dodecyl derivative to predict its reactivity towards various electrophiles, thus guiding synthetic efforts.
Future theoretical work could also focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the interaction of this compound with surfaces or biological macromolecules, which is particularly relevant for applications such as corrosion inhibition and drug design.
Prediction of Spectroscopic Properties: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Exploration of New Chemical Applications and Functional Materials Based on the this compound Scaffold
The unique molecular architecture of this compound, combining a polar heterocyclic head group with a long nonpolar alkyl tail, suggests a range of potential applications, particularly in the realm of functional materials.
One of the most promising applications is in the field of corrosion inhibition . researchgate.netresearchgate.net The nitrogen atom in the tetrahydroquinoline ring can adsorb onto a metal surface, while the long dodecyl chain can form a hydrophobic barrier, preventing the ingress of corrosive agents. researchgate.netresearchgate.net The high electron density of the quinoline ring system further enhances its ability to coordinate with metal surfaces. researchgate.netresearchgate.net Future research will likely involve performance evaluation on different metals and in various corrosive environments, as well as mechanistic studies to understand the nature of the inhibitor-metal interaction.
The amphiphilic nature of this compound also opens up possibilities for its use as a surfactant or in the formation of self-assembled structures like micelles or vesicles. The critical micelle concentration (CMC) and the morphology of the aggregates will depend on factors such as concentration and the nature of the solvent. Such self-assembled systems could find applications in drug delivery, catalysis, and nanotechnology.
Furthermore, the tetrahydroquinoline scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govnih.govnih.gov The introduction of a long alkyl chain could modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to the discovery of new therapeutic agents.
The potential applications are summarized in Table 2.
| Application Area | Rationale | Key Properties to Investigate |
| Corrosion Inhibition | Adsorption via nitrogen atom, hydrophobic barrier from dodecyl chain. researchgate.netresearchgate.net | Adsorption isotherms, inhibition efficiency, surface morphology. |
| Surfactants/Self-Assembly | Amphiphilic structure with polar head and nonpolar tail. | Critical micelle concentration, aggregation behavior, surface tension. |
| Functional Coatings | Potential for forming protective, hydrophobic films. | Film uniformity, contact angle, durability. |
| Precursors for Biologically Active Molecules | Tetrahydroquinoline is a known pharmacophore. nih.govnih.govnih.gov | Lipophilicity, membrane permeability, specific biological assays. |
Table 2: Potential Applications of this compound. This table highlights promising areas of application for the title compound based on its unique molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
